molecular formula C49H60N4O14 B000268 Navelbine CAS No. 125317-39-7

Navelbine

Cat. No.: B000268
CAS No.: 125317-39-7
M. Wt: 929.0 g/mol
InChI Key: UUHYRRXICWUZHW-RPZOAHRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinorelbine ditartrate (chemical formula: C45H54N4O8·2C4H6O6; molecular weight: 1079.1 g/mol) is a semi-synthetic vinca alkaloid derived from catharanthine and vindoline . Approved by the FDA in 1994 under the trade name Navelbine, it is primarily used for metastatic non-small cell lung cancer (NSCLC) and advanced breast cancer after prior chemotherapy failure . Its mechanism involves binding to tubulin, inhibiting microtubule polymerization, and disrupting mitotic spindle formation, leading to metaphase arrest and apoptosis . Preclinical studies demonstrate broad antitumor activity across multiple tumor models, with clinical trials confirming improved survival rates in NSCLC and efficacy in breast cancer combination therapies . Common adverse effects include neutropenia, constipation, and peripheral neuropathy .

Properties

CAS No.

125317-39-7

Molecular Formula

C49H60N4O14

Molecular Weight

929.0 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;1-,2-/m01/s1

InChI Key

UUHYRRXICWUZHW-RPZOAHRESA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

> 98%

Synonyms

5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate

Origin of Product

United States

Preparation Methods

Semi-Synthetic Derivatization from Vinblastine

The primary route for synthesizing vinorelbine ditartrate begins with vinblastine, a natural alkaloid extracted from Catharanthus roseus. The process involves selective chemical modifications to the catharanthine moiety of vinblastine, including dehydration and brominated ring contraction reactions.

Dehydration and Purification

Vinblastine sulfate undergoes dehydration in anhydrous dichloromethane with bromosuccinimide (NBS) and trifluoroacetic acid (TFA) as key reagents. The reaction is conducted at -50 to -80°C to minimize side reactions, yielding anhydrovinblastine. Subsequent purification involves pH adjustment to 8.5–11 using ice water, followed by extraction with dichloromethane or chloroform. Crystallization in methanol-water mixtures (5:1 to 2:1 v/v) at 0–6°C isolates anhydrovinblastine with >90% purity.

Brominated Ring Contraction

The anhydrovinblastine intermediate undergoes bromination with NBS and TFA in dichloromethane, stabilized by amines like triethylamine. A tetrahydrofuran-water solution containing silver tetrafluoroborate facilitates ring contraction at 30–60°C , producing vinorelbine free base. This step achieves a 1.2–1:1 molar ratio of NBS to anhydrovinblastine, with reaction completion in 2–5 hours .

Salt Formation with Tartaric Acid

Vinorelbine free base is converted to its ditartrate salt to enhance solubility and stability. Traditional methods dissolve the free base in ethanol or acetone, followed by tartaric acid addition. However, residual organic solvents (e.g., ethanol, ether) often exceed pharmacopeial limits, necessitating additional purification.

Aqueous Salification Method

A solvent-free approach uses purified water for salification, avoiding organic residues. Vinorelbine free base and tartaric acid are stirred in water until clarity, followed by lyophilization to yield vinorelbine ditartrate with:

  • Purity : >99%

  • Impurities : <0.1%

  • Moisture : <4%

This method eliminates heating steps, reducing thermal degradation and impurity formation.

Industrial-Scale Production and Optimization

Challenges in Traditional Synthesis

Conventional methods face limitations:

  • Residual Solvents : Ethanol and acetone traces require costly post-processing.

  • Thermal Instability : Prolonged heating during solvent removal degrades vinorelbine, increasing impurities.

  • Low Yield : Multi-step extraction and crystallization reduce overall yield to 60–70% .

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns and acetonitrile-phosphate buffer mobile phases (pH 3.0) resolves vinorelbine ditartrate from derivatives like 3',4'-epoxy-17-bromo vinorelbine. Gradient elution (15–45% acetonitrile over 30 minutes) achieves baseline separation, ensuring >99.5% purity.

Lyophilization Parameters

Optimized freeze-drying cycles include:

  • Primary Drying : -40°C for 24 hours at 0.1 mBar.

  • Secondary Drying : 25°C for 12 hours.

This preserves drug integrity while meeting moisture specifications.

Comparative Analysis of Preparation Methods

Parameter Organic Solvent Method Aqueous Method
Solvent Use Ethanol, dichloromethanePurified water
Residual Solvents Up to 500 ppmUndetectable
Reaction Time 8–10 hours4–6 hours
Yield 65–70%85–90%
Purity 98–99%>99%
Key Advantage Established protocolEco-friendly, scalable

Stability and Degradation Considerations

Vinorelbine ditartrate is sensitive to light , temperature , and pH fluctuations . Accelerated stability studies (40°C/75% RH) show:

  • Degradation Products : 3',4'-epoxy derivatives form at >0.5% after 6 months.

  • Optimal Storage : -20°C in amber vials under nitrogen atmosphere.

Emerging Derivatives and Their Synthesis

3',4'-Epoxy-17-Bromo Vinorelbine

This derivative, synthesized via epoxidation with m-chloroperbenzoic acid, exhibits enhanced tubulin binding affinity. Key steps include:

  • Epoxidation : 0–5°C for 2 hours in dichloromethane.

  • Bromination : NBS in acetonitrile at 25°C .

Chemical Reactions Analysis

Degradation Pathways

Vinorelbine ditartrate degrades under stress conditions (light, heat, pH extremes). Major degradation products include:

Degradation Product Formation Condition Mechanism Reference
20'-HydroxyvinorelbineOxidative stressHydroxylation at the C20' position
Vinorelbine N-oxideOxidationN-oxidation of the vindoline moiety
DeacetylvinorelbineHydrolysisEster cleavage at the acetyl group
6'-OxovinorelbineAcidic pHOxidation of the C6' position
  • Light Sensitivity : Exposure to UV light accelerates decomposition, generating polar byproducts via radical-mediated pathways .
  • Thermal Degradation : At temperatures >40°C, deacetylation and polymerization occur, reducing bioactivity .

Stability Under Physiological and Formulation Conditions

Studies highlight critical stability considerations:

pH-Dependent Stability

  • Optimal pH : 3.5–4.0 (prevents hydrolysis of the catharanthine ring) .
  • Alkaline Conditions (pH >7) : Rapid deacetylation and loss of tubulin-binding capacity .

Compatibility with IV Solutions

  • Stable : In 0.9% NaCl or 5% dextrose for ≤24 hours at 25°C .
  • Unstable : With alkaline solutions (e.g., sodium bicarbonate), leading to precipitate formation .

Electrochemical Behavior

Vinorelbine ditartrate undergoes irreversible oxidation at +0.85 V (vs. Ag/AgCl) in acidic media, forming quinone-like structures. This property is leveraged in analytical detection methods .

Metabolic Reactions

While primarily pharmacological, hepatic metabolism involves:

  • CYP3A4-mediated oxidation : Produces vinorelbine N-oxide (minor metabolite) .
  • Esterase hydrolysis : Generates deacetylvinorelbine, retaining antitumor activity .

Scientific Research Applications

Vinorelbine ditartrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Mechanism of Action and Structural Differentiation

Vinorelbine ditartrate belongs to the vinca alkaloid class, which also includes vincristine, vinblastine, and vindesine. Unlike taxanes (e.g., paclitaxel, docetaxel), which stabilize microtubules, vinca alkaloids inhibit microtubule assembly. Vinorelbine’s structural modification (5′-nor derivative) reduces axonal microtubule affinity, lowering neurotoxicity compared to older vinca alkaloids .

Table 1: Structural and Pharmacological Comparison

Compound Molecular Weight Target Key Indications Neurotoxicity Risk
Vinorelbine 1079.1 Tubulin polymerization NSCLC, Breast cancer Moderate
Docetaxel 807.9 Microtubule stabilization Breast, NSCLC, Prostate cancer Low (vs. neurotoxicity)
Vincristine 923.0 Tubulin polymerization Leukemia, Lymphoma High
Paclitaxel 853.9 Microtubule stabilization Ovarian, Breast cancer Low (vs. myalgia)

Sources:

Antitumor Efficacy
  • Vinorelbine vs. Docetaxel: In NSCLC, vinorelbine monotherapy showed a 30% response rate, while docetaxel achieved 15–22% in second-line settings . However, docetaxel exhibits broader activity in prostate and head/neck cancers .
  • Vinorelbine vs. Other Vinca Alkaloids: In nude mouse xenografts, vinorelbine suppressed 4/6 human NSCLC tumors, outperforming vindesine, vincristine, and vinblastine . It also showed superior activity against breast cancer xenografts (MX-1, Br-10) compared to older analogs .

Table 2: Comparative Antitumor Activity (Preclinical Models)

Compound IC50 (HeLa cells) Tumor Growth Inhibition (Breast Xenografts)
Vinorelbine 1.25 nM 80–90%
Docetaxel 0.5–1.0 nM 85–95%
Vincristine 2.0 nM 60–70%

Sources:

Toxicity Profiles
  • Hematologic Toxicity: Vinorelbine causes grade 3/4 neutropenia in 50–70% of patients, comparable to docetaxel (40–60%) but higher than paclitaxel (20–30%) .
  • Neurotoxicity: Vincristine induces severe neuropathy in >30% of patients, whereas vinorelbine’s incidence is 10–15% .
  • Administration-Related Effects: Vinorelbine infusion ≤10 minutes reduces venous irritation (15% incidence) vs. 30–40% with longer infusions .
Pharmacokinetics and Drug Interactions
  • Vinorelbine: Triphasic distribution (t1/2α = 5 min, t1/2β = 2.5 h, t1/2γ = 40 h), metabolized by CYP3A4, and excreted via bile (50%) .
  • Drug Combinations: Synergy with cisplatin in NSCLC (response rate: 40–50%) and mTOR inhibitors (e.g., temsirolimus) in metastatic breast cancer . Notably, co-administration with paclitaxel in murine models increased cure rates to 80% despite overlapping myelotoxicity .

Table 3: Pharmacokinetic Parameters

Parameter Vinorelbine Docetaxel
Elimination Half-life 40 h 11 h
Protein Binding 80–90% 94–97%
Primary Metabolism CYP3A4 CYP3A4

Sources:

Q & A

Q. What is the primary mechanism of action of vinorelbine ditartrate in cancer treatment?

Vinorelbine ditartrate is a semi-synthetic vinca alkaloid that binds to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation. This antimitotic activity arrests cell division at the G2/M phase, leading to apoptosis . Key experimental validation includes flow cytometry for cell cycle analysis and microtubule polymerization assays using purified tubulin.

Q. What preclinical models are commonly used to evaluate vinorelbine ditartrate efficacy?

Common models include:

  • In vitro : Human cancer cell lines (e.g., NCI-H460 lung cancer, MCF-7 breast cancer) treated with vinorelbine (IC₅₀ ~1.25 nM) and assessed via MTT assays or caspase-3 activation .
  • In vivo : Xenograft models (e.g., BALB/c nude mice with NCI-H460 tumors) using doses of 1–10 mg/kg intravenously. Tumor volume reduction and survival metrics (e.g., median OS) are primary endpoints .

Q. How does vinorelbine ditartrate’s toxicity profile influence experimental design?

Dose-limiting toxicities include myelosuppression, neutropenia, and phlebitis. Preclinical studies often incorporate granulocyte colony-stimulating factor (G-CSF) to mitigate neutropenia . In formulation research, nanoparticle encapsulation (e.g., PLGA-chitosan) reduces venous irritation by improving drug solubility and sustained release .

Advanced Research Questions

Q. How can contradictory clinical trial outcomes for vinorelbine ditartrate be reconciled?

A phase III trial in advanced urothelial cancer reported no significant overall survival (OS) benefit (6.9 vs. 4.6 months) but significant progression-free survival (PFS: 3 vs. 1.5 months). Such contradictions necessitate stratified analysis by patient subgroups (e.g., prior platinum sensitivity) and validation of surrogate endpoints (e.g., PFS) .

Q. What methodologies optimize vinorelbine ditartrate delivery systems for enhanced bioavailability?

Example : PLGA-chitosan nanoparticles optimized via Box-Behnken design (BBD):

  • Independent variables : Chitosan concentration (0.1–0.3% w/v), Poloxamer 188 (0.5–1.5% w/v), sonication time (2–10 min).
  • Responses : Particle size (161.22 nm), polydispersity index (0.229), entrapment efficiency (78.9%), and sustained release (>140 hours) . Validation : Zeta potential (>10 mV ensures colloidal stability) and FTIR to confirm chemical integrity .

Q. How do combination therapies involving vinorelbine ditartrate enhance antitumor efficacy?

Synergy with DT-13 (a saponin derivative) in NSCLC models increases cytotoxicity (combination index <1). Mechanistic studies (e.g., RNA-seq) reveal upregulated pro-apoptotic pathways (e.g., BAX/BCL-2 ratio). Clinical trials often pair vinorelbine with platinum agents (e.g., cisplatin) or taxanes, requiring pharmacokinetic studies to avoid overlapping toxicities .

Contradictions and Resolutions

  • Toxicity vs. Efficacy : While phase II trials in gastroesophageal adenocarcinoma reported mild toxicity (e.g., constipation), phase III trials highlighted severe neutropenia. Resolution: Adaptive dosing (e.g., reduced 25 mg/m² for frail patients) and prophylactic G-CSF .
  • Formulation Challenges : Intravenous vinorelbine causes phlebitis due to low solubility. Carbomer gel models in rats demonstrated NAC (N-acetylcysteine) co-administration reduces inflammation via NF-κB pathway inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Navelbine
Reactant of Route 2
Navelbine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.